molecular formula C18H9F3N6O4 B7737504 N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide

N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide

Cat. No.: B7737504
M. Wt: 430.3 g/mol
InChI Key: GYFZWSYDOJYBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as cyano, trifluoromethyl, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the trifluoropropenyl intermediate: This step involves the reaction of a suitable precursor with trifluoroacetic acid and a dehydrating agent to form the trifluoropropenyl group.

    Introduction of the cyano groups: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano groups.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.

    Formation of the carboximidamide: The final step involves the reaction of the nitrated intermediate with a suitable amine to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The unique combination of cyano, trifluoromethyl, nitro, and phenyl groups in N’-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide provides distinct chemical properties, making it valuable for specific applications where these functional groups are advantageous.

Properties

IUPAC Name

N'-(1,1-dicyano-3,3,3-trifluoroprop-1-en-2-yl)-2,4-dinitro-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N6O4/c19-18(20,21)16(11(9-22)10-23)25-17(24-12-4-2-1-3-5-12)14-7-6-13(26(28)29)8-15(14)27(30)31/h1-8H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFZWSYDOJYBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC(=C(C#N)C#N)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.